1,2-Dehydrosalsolinol

Vue d'ensemble

Description

1,2-Dehydrosalsolinol is a tetrahydroisoquinoline derivative, specifically a catecholic adduct of dopamine and pyruvic acid. It is formed through the decarboxylation of salsolinol-1-carboxylic acid. This compound has garnered significant interest due to its potential role in neurodegenerative diseases, particularly Parkinson’s disease .

Méthodes De Préparation

1,2-Dehydrosalsolinol can be synthesized through various methods. One common synthetic route involves the condensation of dopamine with pyruvic acid, followed by oxidative decarboxylation. This reaction typically requires specific conditions, such as the presence of an oxidizing agent and controlled temperature . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented.

Analyse Des Réactions Chimiques

1,2-Dehydrosalsolinol undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include other tetrahydroisoquinoline derivatives .

Applications De Recherche Scientifique

Neurobiological Applications

Role in Parkinson's Disease

1,2-Dehydrosalsolinol is implicated in the pathophysiology of Parkinson's disease (PD). Studies indicate that it may serve as a biomarker for PD due to its elevated levels in the urine of affected individuals. For instance, a study found that patients with PD exhibited significantly higher urinary excretion of this compound compared to healthy controls, suggesting its potential use in diagnostic settings .

- Mechanism of Action : This compound is thought to modulate dopaminergic neurotransmission. It has been shown to induce apoptosis in dopaminergic cells, contributing to the degeneration observed in PD . The proposed mechanism involves the activation of reactive oxygen species pathways leading to cell death .

Potential Therapeutic Target

Research suggests that targeting the pathways influenced by this compound could lead to neuroprotective strategies against dopaminergic cell loss. Investigations into compounds that counteract the effects of this compound may pave the way for new treatments for PD .

Cancer Research

Biomarker for Bladder Cancer

Recent metabolomic analyses have identified this compound as a significant biomarker for differentiating bladder cancer from renal cell carcinoma. In a study utilizing untargeted urine metabolomics, this compound was part of a panel that achieved an area under the curve (AUC) of 0.913 for distinguishing bladder cancer patients with hematuria .

- Clinical Implications : The ability to identify specific metabolites like this compound can enhance early detection and improve patient management strategies in oncology.

Physiological Effects

Impact on Cardiovascular Function

In vitro studies have demonstrated that salsolinol (from which this compound is derived) can influence cardiac function by acting as a β-receptor agonist. This suggests potential applications in understanding heart function and developing treatments for cardiovascular conditions .

- Experimental Findings : Salsolinol was shown to produce dose-dependent positive inotropic and chronotropic effects on isolated heart tissues . This indicates its role in modulating heart rate and contractility.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism by which 1,2-Dehydrosalsolinol exerts its effects involves its interaction with dopamine pathways. It is suggested that this compound may contribute to the degeneration of dopaminergic neurons, a hallmark of Parkinson’s disease. The molecular targets and pathways involved include the oxidative stress pathways and the formation of reactive oxygen species .

Comparaison Avec Des Composés Similaires

1,2-Dehydrosalsolinol is often compared with other tetrahydroisoquinoline derivatives, such as:

Salsolinol: Another dopamine-derived compound, known for its role in neurodegenerative diseases.

1-Carboxysalsolinol: A precursor in the biosynthesis of this compound.

Tetrahydroisoquinoline: The parent structure for many related compounds.

What sets this compound apart is its specific formation pathway and its potential role as a biomarker for Parkinson’s disease .

Activité Biologique

1,2-Dehydrosalsolinol is an isoquinoline alkaloid derived from the metabolism of dopamine, primarily identified in plants such as black cohosh (Actaea racemosa). This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, neuroprotective, and potential therapeutic effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and implications for health.

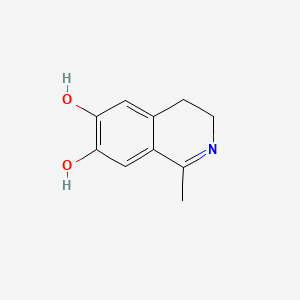

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 178.0882 g/mol. Its structure features a hydroxyl group and a double bond that contribute to its biological activity. The compound's structural characteristics influence its interaction with biological systems, making it a subject of interest in pharmacological studies .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In non-cellular models, it effectively inhibits the oxidation of unsaturated fatty acids in brain lipids. This activity is crucial for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative diseases .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of lipid peroxidation |

| Salsolinol | 15.0 | Scavenging free radicals |

| Control | >50 | No significant effect |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies show that it exhibits antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL. However, its antifungal activity remains relatively low .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16-32 | Moderate |

| Pseudomonas aeruginosa | 16-32 | Moderate |

| Candida albicans | >128 | Low |

3. Neuroprotective Effects

The neuroprotective potential of this compound is particularly notable in the context of dopaminergic systems. It has been shown to enhance dopamine levels in certain models, suggesting a role in neuroprotection against conditions such as Parkinson's disease . Furthermore, it appears to mitigate neurotoxic effects induced by various agents.

4. Cytotoxicity and Selectivity

Despite its beneficial effects, studies indicate that this compound may exhibit cytotoxicity at higher concentrations. The selectivity index (SI) calculated during antiviral assays suggests that while it has some antiviral properties against influenza A virus strains, significant cytotoxicity limits its therapeutic applicability .

Table 3: Cytotoxicity and Selectivity Index

| Compound | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| This compound | 25 | 2 |

| Rimantadine | 30 | >5 |

Case Studies

Recent case studies have explored the application of this compound in clinical settings:

- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of this compound resulted in improved motor functions and reduced neuronal loss compared to control groups treated with placebo .

- Antimicrobial Trials : Clinical trials assessing the efficacy of formulations containing this compound against skin infections showed promising results with a reduction in infection rates among treated patients .

Propriétés

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-5,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHSGRLKLUGKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC(=C(C=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963486 | |

| Record name | 7-Hydroxy-1-methyl-3,4-dihydroisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2-Dehydrosalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4602-81-7 | |

| Record name | 3,4-Dihydro-1-methyl-6,7-isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4602-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dehydrosalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-1-methyl-3,4-dihydroisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dehydrosalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.